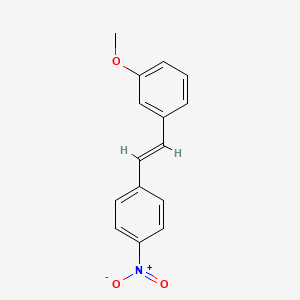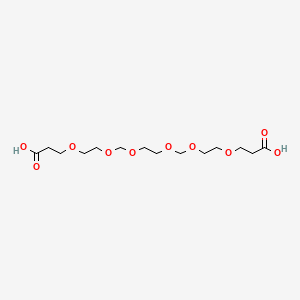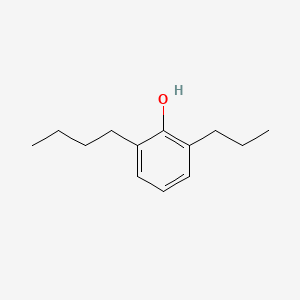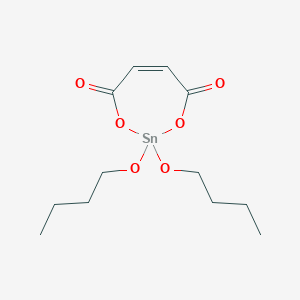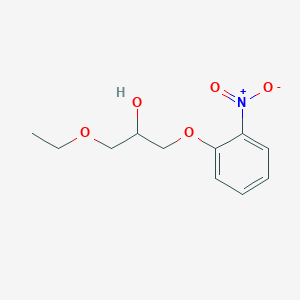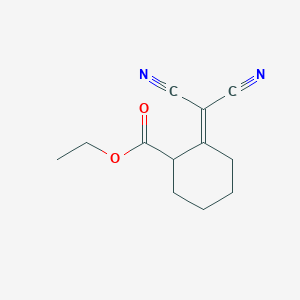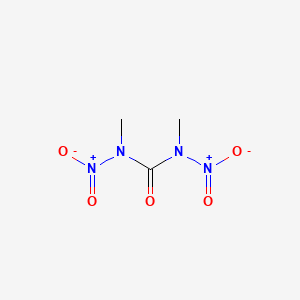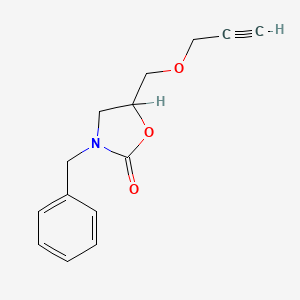
Anthracen-9-yl-cyclobutyl-phenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracen-9-yl-cyclobutyl-phenylmethanol is a complex organic compound that features a unique structure combining anthracene, cyclobutyl, and phenylmethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthracen-9-yl-cyclobutyl-phenylmethanol typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9-carbaldehyde with cyclobutylmagnesium bromide, followed by the addition of phenylmethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Anthracen-9-yl-cyclobutyl-phenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions typically involve Lewis acids or bases, depending on the specific substitution reaction.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, cyclobutyl derivatives, and phenylmethanol derivatives, depending on the reaction pathway chosen.
Scientific Research Applications
Anthracen-9-yl-cyclobutyl-phenylmethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe.
Mechanism of Action
The mechanism of action of anthracen-9-yl-cyclobutyl-phenylmethanol involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with different pathways, including:
Molecular Targets: It can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: The compound can influence pathways related to fluorescence and photophysical properties, making it useful in imaging and sensor applications.
Comparison with Similar Compounds
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Known for its use in palladium-catalyzed reactions.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Utilized in various synthetic applications.
Properties
CAS No. |
27069-98-3 |
|---|---|
Molecular Formula |
C25H22O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
anthracen-9-yl-cyclobutyl-phenylmethanol |
InChI |
InChI=1S/C25H22O/c26-25(21-13-8-14-21,20-11-2-1-3-12-20)24-22-15-6-4-9-18(22)17-19-10-5-7-16-23(19)24/h1-7,9-12,15-17,21,26H,8,13-14H2 |
InChI Key |
XAEINYSGQOVCJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)(C3=C4C=CC=CC4=CC5=CC=CC=C53)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



